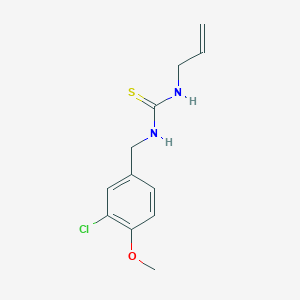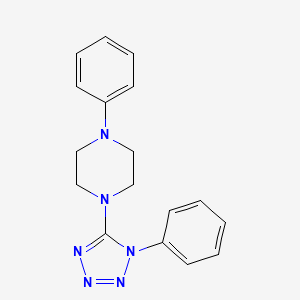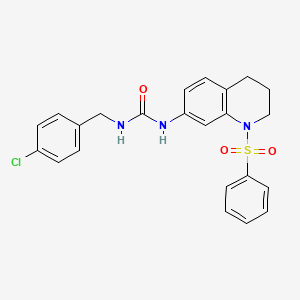![molecular formula C10H18ClNO2 B2865361 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride CAS No. 2138527-17-8](/img/structure/B2865361.png)
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-{bicyclo[221]heptan-2-yl}propanoic acid hydrochloride is a versatile small molecule scaffold with a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydrolysis of the corresponding ester: The ester precursor can be hydrolyzed under acidic or basic conditions to yield the desired amino acid hydrochloride.
Reduction of the corresponding amide: The amide precursor can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) to obtain the amino acid hydrochloride.
Amination of the corresponding ketone: The ketone precursor can be aminated using reagents such as ammonia or ammonium chloride to form the amino acid hydrochloride.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, scalability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological processes and pathways.
Comparaison Avec Des Composés Similaires
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride can be compared with other similar compounds, such as:
Memantine: A similar bicyclic compound used in the treatment of Alzheimer's disease.
Pregabalin: Another bicyclic compound with applications in pain management and neurological disorders.
Uniqueness: this compound is unique in its structural complexity and versatility, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-10(11,9(12)13)8-5-6-2-3-7(8)4-6;/h6-8H,2-5,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEMPRLBHYOUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(benzyloxy)ethan-1-one](/img/structure/B2865280.png)

amine](/img/structure/B2865286.png)



![4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide](/img/structure/B2865291.png)

![N-[[1-(2-Chloropropanoyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2865295.png)
![3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2865296.png)


![N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2865300.png)

